![molecular formula C18H24N2O B2887217 9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 145628-69-9](/img/structure/B2887217.png)
9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, specific properties like melting point, boiling point, and density for this compound are not provided in the search results .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
1,5-Benzodiazepine derivatives, including structurally related compounds to the one , have been studied for their anti-inflammatory effects. These compounds were found to significantly inhibit carrageenan-induced leukocyte recruitment in mice, which is a hallmark of inflammation. The inhibition of leukocyte recruitment by these derivatives was associated with a significant reduction in pro-inflammatory cytokine production, such as interleukin-6, and prostaglandin E2 levels in the exudate, similar to the effects observed with indomethacin, a well-known anti-inflammatory drug. This suggests potential therapeutic applications of such compounds in managing inflammatory conditions (Fruscella et al., 2001).
Anticonvulsant Activity
Benzodiazepine derivatives have also shown promise in anticonvulsant applications. Studies on 1,5-benzothiazepine and its derivatives revealed significant anticonvulsant activity when tested against standard anticonvulsant drugs like Phenytoin. The compounds demonstrated efficacy in reducing seizure activity, highlighting their potential as anticonvulsant agents with less toxic effects, suggesting an avenue for the development of new anticonvulsant medications (Chaudhari et al., 2022).
Receptor Binding Activity
Research into the benzodiazepine receptor binding activity of various derivatives, including 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, has provided insights into the interactions between these compounds and the benzodiazepine receptor. The most active compound identified was significantly more potent than the parent compound and nearly as active as diazepam, a well-known benzodiazepine. Although these derivatives did not exhibit significant anxiolytic activity, their strong receptor binding activity suggests potential applications in neurological research and drug development (Kelley et al., 1990).
Antioxidant Activity and Lipid Peroxidation Inhibition
Compounds such as amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines have been synthesized and evaluated for their antioxidant activity and ability to inhibit lipid peroxidation. These compounds were found to be potent inhibitors of lipoxygenase and lipid peroxidation, suggesting their potential use as antioxidants in medical and nutritional applications (Neochoritis et al., 2010).
Propiedades
IUPAC Name |
9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-4-7-14-17-15(10-18(2,3)11-16(17)21)20-13-9-6-5-8-12(13)19-14/h5-6,8-9,14,19-20H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKRFGOGGJDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2887134.png)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B2887141.png)
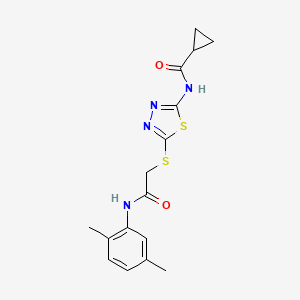
![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)
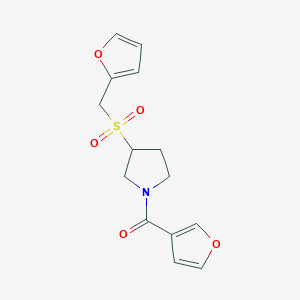
![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(piperidin-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2887148.png)
![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)
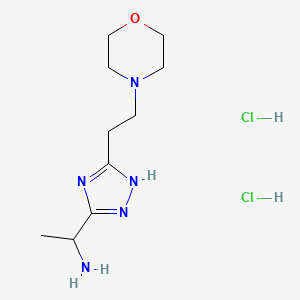
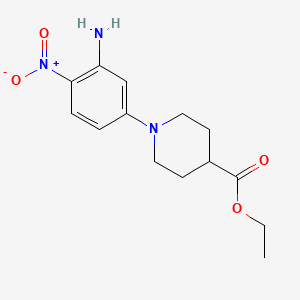
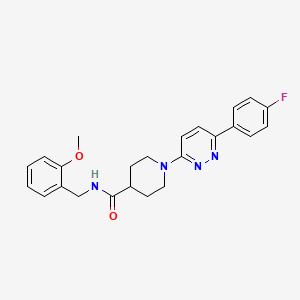
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)
![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)